molecular formula C16H11F3N4O2 B2813285 2-Oxo-6-(6-(trifluoromethyl)nicotinoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034357-02-1

2-Oxo-6-(6-(trifluoromethyl)nicotinoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2813285
CAS No.: 2034357-02-1
M. Wt: 348.285
InChI Key: FAZPTTHPLRZQFV-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” is a related compound with a molecular formula of C9H8F3NO3 . Another related compound is “Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate” with a CAS Number of 144740-55-6 .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, the synthesis of related compounds involves reactions such as [3+2] cycloaddition . For instance, the synthesis of “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” involves the reaction of ethyl oximinochloroacetate with triethylamine to form a more reactive ethyl cyanocarboxylate N-oxide, which then interacts with a thiopyran .


Molecular Structure Analysis

The molecular structure of related compounds like “Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate” can be found in databases like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving related compounds often involve [3+2] cycloaddition reactions . For example, the reaction of 3,5-bis(trifluoromethyl)bromobenzene with i-PrMgCl in THF forms a Grignard reagent, which then reacts with acetic anhydride .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds like “2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE” include a molecular weight of 163.1, a boiling point of 223.7±40.0 °C, and a density of 1.398±0.06 g/cm3 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

One of the key areas of research involving this compound is the development of synthetic methodologies. For instance, a study by R. Mahesh et al. (2004) outlines the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives. The process involves intermediate steps including the preparation of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, showcasing the versatility and reactivity of naphthyridine derivatives in the synthesis of potential serotonin 5-HT3 receptor antagonists (Mahesh, Perumal, & Vijaya Pandi, 2004).

Chemical Reactions and Derivatives

Research by I. H. E. Azab and E. A. E. Rady (2012) demonstrates the facile synthesis of new polyfunctionally heterocyclic derivatives incorporating the 2-imino-2H-chromene moiety. This study illustrates the compound's role as a starting intermediate for the synthesis of a variety of functionalized chromenes, highlighting its utility in creating complex heterocyclic structures (Azab & Rady, 2012).

Material Science and Nonlinear Optical Materials

The compound has also been investigated in the context of material science. V. Raghukumar et al. (2003) explored the synthesis of nicotinonitrile derivatives as a new class of nonlinear optical (NLO) materials. This research underscores the potential of naphthyridine derivatives in the development of materials with significant NLO properties, contributing to advancements in optical technologies (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).

Safety and Hazards

The safety and hazards of related compounds can often be found in their respective Material Safety Data Sheets (MSDS). For example, the MSDS for “Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate” can be found online .

Properties

IUPAC Name

2-oxo-6-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)13-2-1-9(7-21-13)15(25)23-4-3-12-11(8-23)5-10(6-20)14(24)22-12/h1-2,5,7H,3-4,8H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZPTTHPLRZQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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